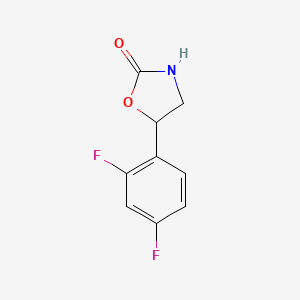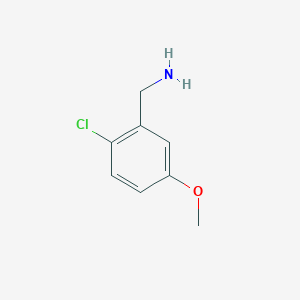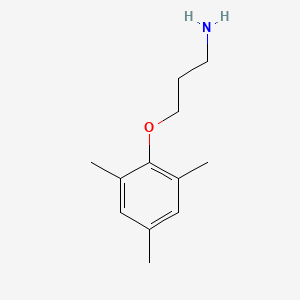
(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a methoxy group and a butanol side chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(6-methoxypyridin-2-yl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-methoxypyridine.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is prepared and reacted with 6-methoxypyridine to form the corresponding alcohol.
Reduction: The intermediate product is then reduced using a suitable reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to achieve the reduction step efficiently.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to the corresponding alkane using hydrogen gas and a metal catalyst.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 4-(6-methoxypyridin-2-yl)butan-2-one.
Reduction: 4-(6-methoxypyridin-2-yl)butane.
Substitution: 4-(6-aminopyridin-2-yl)butan-2-ol.
科学的研究の応用
(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-4-(6-methoxypyridin-2-yl)butan-2-ol involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its target, such as inhibiting enzyme activity or altering receptor signaling.
類似化合物との比較
Similar Compounds
(2R)-4-(6-hydroxypyridin-2-yl)butan-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R)-4-(6-chloropyridin-2-yl)butan-2-ol: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Methoxy Group: The presence of the methoxy group in (2R)-4-(6-methoxypyridin-2-yl)butan-2-ol may confer unique electronic properties and biological activities compared to its analogs.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-8(12)6-7-9-4-3-5-10(11-9)13-2/h3-5,8,12H,6-7H2,1-2H3/t8-/m1/s1 |
InChIキー |
XJGGNKVRAMNKPA-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](CCC1=NC(=CC=C1)OC)O |
正規SMILES |
CC(CCC1=NC(=CC=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


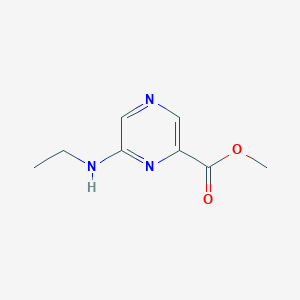
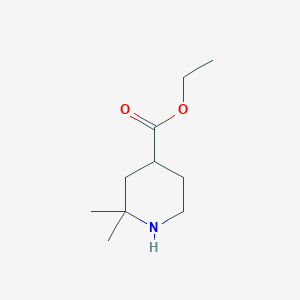
![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)

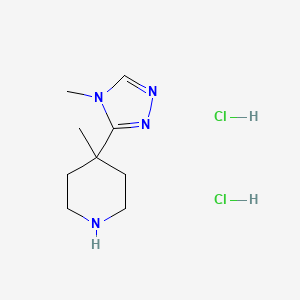
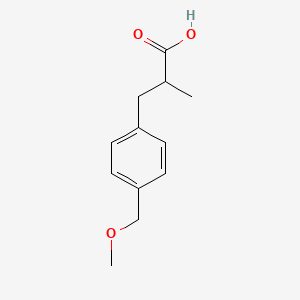


![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
